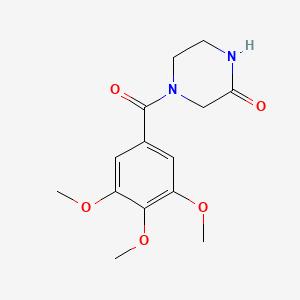![molecular formula C19H20N2O5 B12005464 Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate](/img/structure/B12005464.png)
Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate, with the chemical formula C19H20N2O5, is a compound that belongs to the class of benzoic acid derivatives. It is characterized by an ethyl ester group, an anilino carbonyl group, and an amino benzoate moiety. The compound’s structure consists of a benzene ring with various functional groups attached.
Métodos De Preparación
Synthetic Routes::
- Amide Formation:
- Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate can be synthesized through amide formation. The reaction involves the condensation of ethyl 2-aminobenzoate (aniline derivative) with ethyl chloroformate (ethoxycarbonyl chloride).
- The reaction proceeds as follows:
Ethyl 2-aminobenzoate+Ethyl chloroformate→Ethyl 2-([2-(ethoxycarbonyl)anilino]carbonylamino)benzoate+HCl
- Information on large-scale industrial production methods for this specific compound is limited. it is commonly synthesized in research laboratories for various applications.
Análisis De Reacciones Químicas
Reactions::
- Acidic hydrolysis: Use dilute hydrochloric acid or sulfuric acid.
- Basic hydrolysis: Use sodium hydroxide or potassium hydroxide.
- Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Hydrolysis produces 2-aminobenzoic acid and ethanol.
- Reduction yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry:
Organic Synthesis:
Photophysical Studies:
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific derivatives. it may interact with cellular targets, affecting biological processes.
Comparación Con Compuestos Similares
Similar Compounds:
Remember that the compound’s properties and applications may vary based on its specific derivatives and modifications.
Propiedades
Fórmula molecular |
C19H20N2O5 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
ethyl 2-[(2-ethoxycarbonylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-17(22)13-9-5-7-11-15(13)20-19(24)21-16-12-8-6-10-14(16)18(23)26-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,24) |
Clave InChI |
UMYQMHPTTCNRHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)

![[2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B12005388.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005412.png)
![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)
![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)
![5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)





